1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide
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Overview
Description
1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzenesulfonyl group attached to a piperidine ring, which is further connected to a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonamide bond
Scientific Research Applications
1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide can be compared with other sulfonamide derivatives:
Benzenesulfonic acid: This compound is a simpler sulfonamide with different chemical properties and applications.
4-Morpholin-4-yl-piperidine-1-carboxylic acid derivatives: These compounds share structural similarities but differ in their biological activities and applications.
Other benzenesulfonamide derivatives:
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-15-6-10-18-11-7-15)14-8-12-20(13-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12-13H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLDFIYPJJBIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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